15-Hydroxyeicosatrienoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

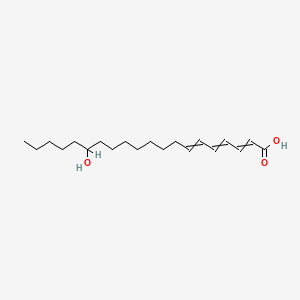

15-Hydroxyeicosatrienoic acid is a metabolite of gamma-linolenic acid, a polyunsaturated fatty acid. It is part of the eicosanoid family, which are signaling molecules derived from fatty acids. This compound plays a significant role in various physiological processes, including inflammation and cell signaling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 15-Hydroxyeicosatrienoic acid can be synthesized through the enzymatic oxidation of gamma-linolenic acid. The process involves the use of lipoxygenase enzymes, which introduce a hydroxyl group at the 15th carbon position of the fatty acid chain.

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of microorganisms that express the necessary lipoxygenase enzymes. The fermentation process is optimized to maximize the yield of the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions: 15-Hydroxyeicosatrienoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form 15-oxo-eicosatrienoic acid.

Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.

Major Products:

15-oxo-eicosatrienoic acid: Formed through oxidation.

15-Hydroxy-8,11,13-eicosatrienoic acid: Formed through reduction.

Wissenschaftliche Forschungsanwendungen

Role in Inflammation

15-Hydroxyeicosatrienoic acid has been identified as a potent inhibitor of polymorphonuclear neutrophil (PMN) migration, which is crucial in inflammatory responses. Studies have shown that 15-HETE can remodel PMN phospholipids, leading to reduced adhesion and migration across activated endothelial cells. This suggests its potential as a therapeutic agent in conditions characterized by excessive inflammation.

Key Findings:

- Inhibition of PMN Migration : 15-HETE significantly reduces PMN responsiveness to platelet-activating factor (PAF), an important mediator in inflammation .

- Experimental Arthritis : Administration of 15-HETE has been shown to inhibit carrageenan-induced arthritis in animal models, highlighting its anti-inflammatory properties .

Angiogenesis and Vascular Health

Research indicates that 15-HETE plays a critical role in promoting angiogenesis, which is essential for tissue repair and regeneration. It enhances endothelial cell proliferation and migration, contributing to the formation of new blood vessels.

Case Studies:

- BMVEC Tube Formation : In vitro studies demonstrated that 15-HETE promotes tube formation in brain microvascular endothelial cells (BMVECs), indicating its role in angiogenic processes .

- Retinal Endothelial Cells : Lower concentrations of 15-HETE have been shown to stimulate migration of human retinal microvessel endothelial cells, suggesting its involvement in vasoproliferative disorders .

Pulmonary Hypertension

Recent research has uncovered a causal relationship between 15-HETE and pulmonary hypertension (PH). The compound triggers endothelial cell apoptosis through T cell activation, leading to vascular dysfunction.

Findings:

- Induction of PH : Mice fed with a diet supplemented with 15-HETE exhibited increased pulmonary arterial pressure and right ventricular hypertrophy, establishing a link between 15-HETE and the development of PH .

- Mechanistic Insights : The mechanism involves oxidized lipid-mediated pathways that enhance T cell-dependent apoptosis of pulmonary arterial endothelial cells .

Potential Therapeutic Applications

Given its influence on inflammation and angiogenesis, 15-HETE presents potential therapeutic applications in various diseases:

- Inflammatory Disorders : Its ability to modulate PMN activity positions it as a candidate for treating conditions like arthritis and psoriasis .

- Cancer Research : The angiogenic properties of 15-HETE may also be leveraged in cancer therapies aimed at inhibiting tumor growth through vascular targeting.

Summary Table of Applications

Wirkmechanismus

15-Hydroxyeicosatrienoic acid exerts its effects through several molecular targets and pathways:

Molecular Targets: It interacts with specific receptors on cell membranes, such as G-protein coupled receptors.

Pathways Involved: It activates signaling pathways that regulate inflammation and cell proliferation. For example, it can activate the MAPK/ERK pathway, leading to changes in gene expression and cellular responses.

Vergleich Mit ähnlichen Verbindungen

15-Hydroxyeicosatetraenoic acid: Another hydroxylated fatty acid with similar signaling functions.

12-Hydroxyeicosatetraenoic acid: Shares similar pathways but differs in the position of the hydroxyl group.

Uniqueness: 15-Hydroxyeicosatrienoic acid is unique due to its specific hydroxylation pattern and its role in modulating inflammation and cell signaling. Its distinct structure allows it to interact with different molecular targets compared to other similar compounds.

Eigenschaften

CAS-Nummer |

82451-61-4 |

|---|---|

Molekularformel |

C20H34O3 |

Molekulargewicht |

322.5 g/mol |

IUPAC-Name |

15-hydroxyicosa-2,4,6-trienoic acid |

InChI |

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h6,8,10,12,15,18-19,21H,2-5,7,9,11,13-14,16-17H2,1H3,(H,22,23) |

InChI-Schlüssel |

FPMGOQWJNUZGTC-UHFFFAOYSA-N |

SMILES |

CCCCCC(CCCCCCCC=CC=CC=CC(=O)O)O |

Kanonische SMILES |

CCCCCC(CCCCCCCC=CC=CC=CC(=O)O)O |

Synonyme |

15-HETrE 15-hydroxyeicosatrienoic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.